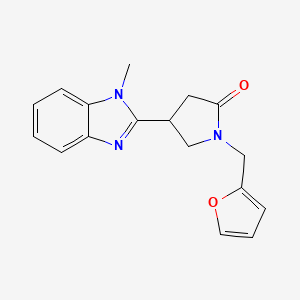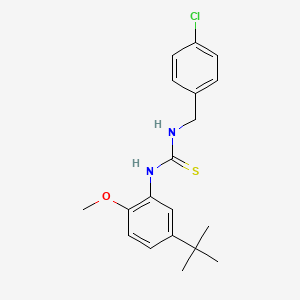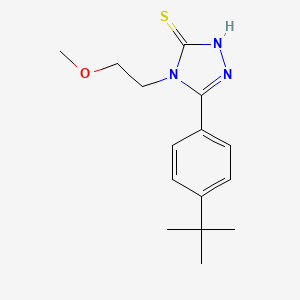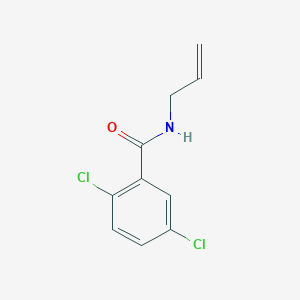
1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone
Übersicht
Beschreibung
1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone, also known as MBX-2982, is a novel small molecule compound that has been extensively studied for its potential therapeutic effects in treating metabolic disorders such as type 2 diabetes.
Wirkmechanismus
1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone works by binding to GPR119 receptors in the pancreas, which leads to the release of incretin hormones such as GLP-1 and GIP. These hormones stimulate insulin secretion and improve glucose homeostasis. 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone also has an effect on the central nervous system, which may contribute to its therapeutic effects in treating metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone improves glucose tolerance and insulin sensitivity in animal models of diabetes. It also increases insulin secretion and decreases glucagon secretion. 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone has been shown to have a positive effect on lipid metabolism, reducing triglyceride levels and increasing HDL cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone in lab experiments include its ability to specifically target GPR119 receptors and its potential therapeutic effects in treating metabolic disorders. However, the limitations include the need for further studies to determine its safety and efficacy in humans and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone. These include further studies on its safety and efficacy in humans, the development of more potent and selective GPR119 agonists, and the potential use of 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone in combination with other drugs for the treatment of metabolic disorders. Additionally, studies are needed to explore the potential effects of 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone on other physiological systems beyond glucose and lipid metabolism.
In conclusion, 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone is a novel small molecule compound that has shown promising potential as a therapeutic agent for treating metabolic disorders such as type 2 diabetes. Its ability to specifically target GPR119 receptors and improve glucose homeostasis and insulin sensitivity make it a promising candidate for further research and development.
Wissenschaftliche Forschungsanwendungen
1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone has been extensively studied for its potential therapeutic effects in treating metabolic disorders such as type 2 diabetes. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. 1-(2-furylmethyl)-4-(1-methyl-1H-benzimidazol-2-yl)-2-pyrrolidinone works by targeting a specific receptor in the pancreas called GPR119, which is involved in the regulation of insulin secretion and glucose metabolism.
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-19-15-7-3-2-6-14(15)18-17(19)12-9-16(21)20(10-12)11-13-5-4-8-22-13/h2-8,12H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADSUTUVTPTUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-nitrophenoxy)butyl]piperidine](/img/structure/B4820578.png)

![N-ethyl-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4820588.png)
![N-(2,4-difluorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4820595.png)


![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B4820630.png)

![N-(3-chlorophenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4820639.png)
![2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B4820647.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B4820650.png)
![N-methyl-N-phenyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4820658.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzisoxazole-3-carboxamide](/img/structure/B4820667.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4820679.png)